molecular formula C17H12FN3O3S2 B2356841 N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 477215-91-1

N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2356841
CAS No.: 477215-91-1
M. Wt: 389.42
InChI Key: DWXCNCDSZRKCTB-UHFFFAOYSA-N
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Description

N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C17H12FN3O3S2 and its molecular weight is 389.42. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with similar structures, such as benzodioxole derivatives, have been reported to interact with metal-organic frameworks

Mode of Action

It’s known that the benzodioxole group can bind to certain ions . The specific interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Benzodiazepine structures, which are similar to this compound, have shown antioxidant activities

Pharmacokinetics

It’s known that the compound is soluble in non-polar organic solvents and insoluble in water . This could impact its bioavailability and distribution in the body.

Result of Action

Some compounds with similar structures have shown potent growth inhibition properties against certain cell lines. This suggests that this compound might have potential antitumor activities.

Action Environment

It’s known that the compound is stable under inert atmosphere and at temperatures between 2-8°c . This suggests that the compound’s action might be influenced by environmental conditions such as temperature and atmospheric composition.

Properties

IUPAC Name

N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O3S2/c18-12-4-1-10(2-5-12)8-25-17-21-20-16(26-17)19-15(22)11-3-6-13-14(7-11)24-9-23-13/h1-7H,8-9H2,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXCNCDSZRKCTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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